7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione class. Its structure features:
- A 7-chloro substituent on the chromene ring.
- A 3,4-dimethoxyphenyl group at position 1.
- A methyl group at position 2.
This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under optimized conditions (e.g., methanol solvent, room temperature or mild heating) .
Properties
IUPAC Name |
7-chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c1-22-17(10-4-6-14(25-2)15(8-10)26-3)16-18(23)12-9-11(21)5-7-13(12)27-19(16)20(22)24/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKNNMZCKKCCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C18H16ClN2O3
- Molecular Weight : 346.78 g/mol
Research indicates that compounds within the chromeno-pyrrole class exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of chromeno-pyrrole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds have shown effectiveness against EGFR and VEGFR2, indicating a potential role as tyrosine kinase inhibitors .
- Antioxidant Properties : Certain derivatives have demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
In Vitro and In Vivo Studies
- In Vitro Studies :
- In Vivo Studies :
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | Inhibited growth in HCT-116 cells (GI50 ~ 1.0–1.6 × 10^-8 M) |
| Kuznietsova et al. (2013) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Antioxidant | Exhibited antioxidant properties with low toxicity |
| Garmanchuk et al. (2016) | Various derivatives | Tyrosine Kinase Inhibition | Demonstrated interaction with ATP-binding domains of EGFR and VEGFR2 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly modular, enabling diverse substitutions. Below is a comparative analysis of key analogs:
Substituent Variations and Structural Features
Key Observations:
- Aryl Group Influence : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to electron-withdrawing groups (e.g., nitro in ). This may improve stability in oxidative environments .
- Halogen Substitutions : The 7-chloro group is conserved across analogs (e.g., ), suggesting its role in modulating electronic properties or binding interactions.
Physicochemical and Spectral Properties
- IR Spectroscopy: C=O stretches (1650–1710 cm⁻¹) are consistent across analogs, with minor shifts due to substituent electronic effects .
- NMR Data : Aromatic proton signals (δ 7.63–9.53) and methoxy group signals (δ 3.65–3.81) reflect substituent identity and position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
